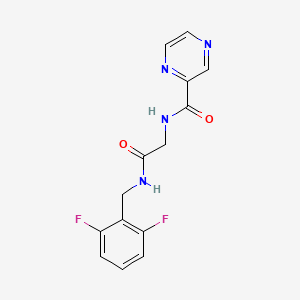
C14H12F2N4O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C14H12F2N4O2 is a fluorinated organic molecule that contains nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H12F2N4O2 typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated benzene derivative with a nitrogen-containing heterocycle under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as:
Mixing: Combining the reactants in a solvent.
Heating: Applying heat to facilitate the reaction.
Catalysis: Using catalysts to increase the reaction rate.
Purification: Isolating the product through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
C14H12F2N4O2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
C14H12F2N4O2: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which C14H12F2N4O2 exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s fluorine atoms may enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
C14H12F2N4O2: can be compared with other fluorinated organic compounds:
C14H12F2N4O: A similar compound with one less oxygen atom, which may have different reactivity and applications.
C14H12F2N4: Lacking the oxygen atoms, this compound might exhibit different chemical and biological properties.
The uniqueness of This compound
Biological Activity
C14H12F2N4O2 is a fluorinated compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and metabolic modulation. This article reviews the compound's synthesis, biological effects, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula this compound suggests a complex structure that includes fluorine atoms, which are known to enhance the pharmacological properties of organic compounds. The presence of nitrogen and oxygen in the structure indicates potential interactions with biological targets such as enzymes and receptors.
Research indicates that this compound acts primarily through the inhibition of key metabolic pathways involved in cancer cell proliferation. Specifically, it has been shown to modulate hexokinase activity, a critical enzyme in glycolysis, which is often upregulated in aggressive cancers like glioblastoma multiforme (GBM) .
- Hexokinase Inhibition : The compound demonstrates superior inhibition of hexokinase II compared to traditional agents like 2-deoxy-D-glucose (2-DG), particularly under hypoxic conditions. This suggests that this compound could be more effective at lower doses and over extended periods .
2. In Vitro Studies
In vitro studies have shown that this compound exhibits potent cytotoxic effects on various cancer cell lines, with IC50 values indicating significant efficacy. The fluorinated derivatives were found to bind to hexokinase comparably to glucose, enhancing their stability and uptake .
| Compound | IC50 Value (µM) | Target Enzyme | Notes |
|---|---|---|---|
| This compound | 5.6 | Hexokinase II | Effective under hypoxia |
| 2-Deoxy-D-Glucose | 15.3 | Hexokinase II | Less effective than this compound |
Case Study 1: Glioblastoma Treatment
A recent study evaluated the effects of this compound on glioblastoma cells. Researchers treated cells with varying concentrations of the compound and monitored cell viability and metabolic activity.
- Findings : The compound significantly reduced cell viability at concentrations above 5 µM, with a marked increase in apoptosis markers observed through flow cytometry analysis.
Case Study 2: Metabolic Profiling
Another investigation focused on the metabolic profiling of cancer cells treated with this compound. Metabolomic analyses revealed alterations in key metabolic pathways, including glycolysis and the pentose phosphate pathway.
Properties
Molecular Formula |
C14H12F2N4O2 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
N-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H12F2N4O2/c15-10-2-1-3-11(16)9(10)6-19-13(21)8-20-14(22)12-7-17-4-5-18-12/h1-5,7H,6,8H2,(H,19,21)(H,20,22) |
InChI Key |
BCZVHRDEQPEUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CNC(=O)C2=NC=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















